Product packaging for Dimetipirium bromide(Cat. No.:CAS No. 51047-24-6)

Dimetipirium bromide

Cat. No.: B10858773
CAS No.: 51047-24-6
M. Wt: 448.4 g/mol
InChI Key: OAOFTCGGCRBLAW-UHFFFAOYSA-M
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Description

Historical Context and Nomenclature of Dimetipirium Bromide

While the specific date of the initial synthesis of this compound is not prominently documented in publicly available literature, its identity is well-established through systematic chemical nomenclature and registration. The compound is officially recognized by its CAS (Chemical Abstracts Service) number, 51047-24-6. medkoo.com

The formal names and identifiers for this compound are crucial for its unambiguous identification in research and chemical databases. Its IUPAC (International Union of Pure and Applied Chemistry) name is 1-(2-(2-hydroxy-2,2-diphenylacetoxy)ethyl)-1,2,5-trimethylpyrrolidin-1-ium bromide. medkoo.com This systematic name precisely describes its molecular structure, indicating a pyrrolidinium (B1226570) cation with specific substituents, paired with a bromide anion. The compound is also known by synonyms such as this compound [INN] and 1-(2-HYDROXYETHYL)-1,2,5-TRIMETHYLPYRROLIDINIUM BROMIDE BENZILATE. ncats.io

Table 1: Nomenclature and Identifiers for this compound

Identifier Type Value
CAS Number 51047-24-6 medkoo.com
IUPAC Name 1-(2-(2-hydroxy-2,2-diphenylacetoxy)ethyl)-1,2,5-trimethylpyrrolidin-1-ium bromide medkoo.com
Synonym 1-(2-HYDROXYETHYL)-1,2,5-TRIMETHYLPYRROLIDINIUM BROMIDE BENZILATE ncats.io

| InChI Key | OAOFTCGGCRBLAW-UHFFFAOYSA-M medkoo.com |

General Scope of Academic Inquiry into Quaternary Ammonium (B1175870) Bromides

This compound belongs to the broad and extensively studied class of Quaternary Ammonium Compounds (QACs). mdpi.com QACs are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This structural feature makes them a subject of intense academic inquiry across numerous disciplines.

The general scope of research into QACs includes:

Antimicrobial and Biocidal Applications : A primary area of investigation is their function as antimicrobials. mdpi.comnih.gov Researchers study their efficacy against bacteria, fungi, and viruses, which has led to their use as disinfectants and preservatives. mdpi.comnih.gov

Materials Science and Surfactants : The amphiphilic (both hydrophilic and hydrophobic) nature of many QACs allows them to function as surfactants, antistatic agents, and softening agents, making them relevant in materials and polymer science. mdpi.comnih.gov

Environmental Science : Growing academic interest is focused on the environmental fate and ecological profile of QACs. nih.govacs.org Studies investigate their presence and persistence in the environment, with some research highlighting their potential for toxicity to certain aquatic organisms. nih.govresearchgate.net

Biological Activity and Synthesis : In medicinal chemistry, scientists synthesize novel QACs to evaluate their potential as biologically active agents. mdpi.com Research has explored their use in developing enzyme inhibitors and other targeted molecules. mdpi.com

The vast structural diversity of QACs presents a continuous challenge and opportunity for researchers, as many compounds within this class lack comprehensive data on their physicochemical and toxicological properties. acs.org

Non-Clinical Research Paradigms for this compound

In non-clinical research, this compound is identified as a spasmolytic and anticholinergic agent. medkoo.comncats.io The academic investigation of such properties typically relies on established in vitro and in vivo research paradigms designed to characterize anticholinergic activity. These models are standard for evaluating compounds analogous to this compound, such as oxitropium (B1233792) bromide and glycopyrronium (B1196793) bromide. nih.govnih.gov

Common non-clinical research paradigms include:

In Vitro Isolated Tissue Studies : A primary method for evaluating anticholinergic and spasmolytic effects involves the use of isolated organ baths. Smooth muscle tissues, such as the guinea pig ileum or trachea, are suspended in a physiological solution. nih.gov A contractile agent (a spasmogen) like acetylcholine (B1216132) is introduced to induce muscle contraction. The test compound is then added at various concentrations to determine its ability to inhibit or reverse this contraction. The potency of the compound is often quantified and compared to that of a reference anticholinergic substance, such as atropine. nih.gov

In Vivo Animal Models : To understand the compound's effects in a whole biological system, researchers use animal models, often rats or rabbits. nih.gov These studies can assess the antisecretory effects characteristic of anticholinergic action, such as the reduction of salivary or gastric secretions following administration of the compound. nih.gov Other investigations may measure the compound's effect on gastrointestinal motility. nih.gov

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C23H30BrNO3 medkoo.com
Molecular Weight 448.40 g/mol medkoo.com
Exact Mass 447.1409 medkoo.com

| Elemental Analysis | C, 61.61%; H, 6.74%; Br, 17.82%; N, 3.12%; O, 10.70% medkoo.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30BrNO3 B10858773 Dimetipirium bromide CAS No. 51047-24-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51047-24-6

Molecular Formula

C23H30BrNO3

Molecular Weight

448.4 g/mol

IUPAC Name

2-(1,2,5-trimethylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;bromide

InChI

InChI=1S/C23H30NO3.BrH/c1-18-14-15-19(2)24(18,3)16-17-27-22(25)23(26,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-13,18-19,26H,14-17H2,1-3H3;1H/q+1;/p-1

InChI Key

OAOFTCGGCRBLAW-UHFFFAOYSA-M

Canonical SMILES

CC1CCC([N+]1(C)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Dimetipirium Bromide

Advanced Synthetic Routes for Dimetipirium Bromide and Analogues

Precursor Selection and Chemical Transformations

The synthesis of this compound hinges on the availability of two key precursors: a specifically substituted pyrrolidine (B122466) and a derivative of diphenylacetic acid.

Pyrrolidine Precursor: The pyrrolidine component required is 1,2,5-trimethylpyrrolidine. The synthesis of substituted pyrrolidines can be approached through various established methods. One common strategy is the Paal-Knorr pyrrole (B145914) synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.eduwikipedia.orgalfa-chemistry.com For 1,2,5-trimethylpyrrolidine, a plausible precursor would be 2,5-hexanedione, which upon reaction with methylamine (B109427) would yield 1,2,5-trimethylpyrrole. Subsequent reduction of the pyrrole ring, for instance through catalytic hydrogenation, would furnish the desired 1,2,5-trimethylpyrrolidine.

Another versatile method is reductive amination . wikipedia.orgresearchgate.netcommonorganicchemistry.comyoutube.commasterorganicchemistry.com This approach could involve the reaction of a suitable diketone with methylamine in the presence of a reducing agent. For example, the reductive amination of hexane-2,5-dione with methylamine using a reducing agent like sodium cyanoborohydride (NaBH3CN) could directly yield 1,2,5-trimethylpyrrolidine. The choice of reducing agent is critical to selectively reduce the intermediate imine without affecting the carbonyl groups of the starting material. masterorganicchemistry.com

Furthermore, the synthesis of the closely related trans-2,5-dimethylpyrrolidine has been achieved through intramolecular amidomercuration, offering another potential pathway for obtaining the pyrrolidine skeleton. acs.org Subsequent N-methylation would then yield the target precursor.

Diphenylacetic Acid Precursor: The second key precursor is 2-hydroxy-2,2-diphenylacetic acid, also known as benzilic acid. A classic and well-established method for its synthesis is the benzilic acid rearrangement of benzil (B1666583) (1,2-diphenylethane-1,2-dione). wikipedia.org This rearrangement is typically effected by treating benzil with a strong base, such as potassium hydroxide.

Optimization of Reaction Conditions for Bromide Compound Synthesis

The synthesis of the final bromide compound, this compound, involves an esterification reaction followed by a quaternization step. The optimization of conditions for both reactions is crucial for achieving high yields and purity.

Esterification: The esterification of the sterically hindered tertiary alcohol of benzilic acid with the amino alcohol presents a significant challenge. Standard Fischer esterification conditions (acid catalyst and heat) may not be effective. More potent esterification methods are often required. One such method involves the conversion of benzilic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting benziloyl chloride can then be reacted with 2-(1,2,5-trimethylpyrrolidin-1-yl)ethanol to form the desired ester. The reaction is typically carried out in an inert solvent and in the presence of a non-nucleophilic base to neutralize the HCl generated.

Esterification Parameter Condition/Reagent Purpose
Acid Activation Thionyl Chloride (SOCl₂) or Oxalyl ChlorideConverts the carboxylic acid to a more reactive acid chloride.
Solvent Anhydrous, non-protic (e.g., Dichloromethane, THF)To dissolve reactants and prevent side reactions.
Base Pyridine or TriethylamineTo scavenge the HCl produced during the reaction.
Temperature Typically low to room temperatureTo control the reaction rate and minimize side products.

Bromination/Quaternization: The final step is the quaternization of the tertiary amine of the ester intermediate. This is typically achieved through a Menshutkin reaction , which involves the reaction of the tertiary amine with an alkyl halide. google.com In the case of Dimetipirirum bromide, the quaternizing agent would be a suitable bromo compound, such as 2-bromoethanol, followed by esterification, or more directly, by reacting the pre-formed ester with methyl bromide. However, a more likely route involves the quaternization of the 1,2,5-trimethylpyrrolidine-derived amino alcohol ester with methyl bromide.

Optimization of the quaternization reaction involves selecting an appropriate solvent and temperature. Polar aprotic solvents like acetonitrile (B52724) or acetone (B3395972) are often used to facilitate the S_N2 reaction. The temperature is typically kept moderate to avoid decomposition of the product.

Quaternization Strategies in this compound Synthesis

The quaternization of the tertiary nitrogen atom in the pyrrolidine ring is a critical step in the synthesis of this compound. The Menshutkin reaction is the cornerstone of this transformation.

The reactivity in the Menshutkin reaction is influenced by several factors:

The nature of the alkyl halide: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. For the synthesis of this compound, an alkyl bromide is required.

The structure of the tertiary amine: The steric hindrance around the nitrogen atom can affect the rate of quaternization.

The solvent: Polar aprotic solvents are generally preferred as they can solvate the transition state, thereby accelerating the reaction.

A plausible strategy for the synthesis of this compound involves the reaction of the ester of benzilic acid and 2-(2,5-dimethylpyrrolidin-1-yl)ethanol with methyl bromide. This would directly introduce the third methyl group onto the nitrogen, forming the quaternary ammonium (B1175870) center and introducing the bromide counter-ion simultaneously.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways. commonorganicchemistry.com

For the esterification step , traditional methods often use stoichiometric amounts of activating agents and chlorinated solvents. Greener alternatives could include:

Catalytic esterification: Employing solid acid catalysts or enzymes (lipases) could reduce the need for corrosive and hazardous reagents.

Solvent-free conditions: In some cases, the reaction can be carried out neat, eliminating the need for a solvent altogether.

Use of safer solvents: Replacing chlorinated solvents with more environmentally benign alternatives like ethyl acetate (B1210297) or 2-methyltetrahydrofuran.

For the quaternization step , the Menshutkin reaction itself can be made greener. wikipedia.org

Solvent choice: Utilizing water or other green solvents, if the reactants are sufficiently soluble, can be a significant improvement over traditional organic solvents.

Catalysis: While the Menshutkin reaction is typically uncatalyzed, research into catalytic quaternization reactions is ongoing.

Atom economy: The reaction has a high atom economy as all atoms of the reactants are incorporated into the product.

One notable green alternative to traditional alkyl halides in quaternization reactions is the use of dimethyl carbonate. It is a non-toxic and biodegradable reagent that can act as a methylating agent, although this would result in a different counter-ion than bromide.

Derivatization and Structural Modification Studies of this compound Scaffolds

The structural scaffold of this compound offers several points for modification to explore structure-activity relationships and develop new analogues with potentially improved properties.

Modification of the Acyl Group: The diphenylacetyl moiety is a key feature of many anticholinergic compounds. Modifications in this part of the molecule can significantly impact activity.

Substitution on the phenyl rings: Introducing substituents on the phenyl rings can alter the electronic and steric properties of the molecule.

Replacement of the phenyl groups: Replacing one or both phenyl groups with other aromatic or heterocyclic rings can lead to novel compounds.

Modification of the hydroxyl group: Esterification or etherification of the tertiary hydroxyl group could be explored, though this may impact the hydrogen bonding capabilities that are often important for receptor binding.

Modification of the Pyrrolidine Ring: The pyrrolidine ring also provides opportunities for modification.

Altering the substitution pattern: The size and nature of the alkyl groups on the pyrrolidine ring can be varied.

Ring expansion or contraction: Exploring piperidine (B6355638) or azetidine (B1206935) analogues could provide insights into the optimal ring size for activity.

Modification of the Quaternary Ammonium Group: The quaternary ammonium group is essential for the anticholinergic activity of this class of compounds.

Varying the alkyl groups: The methyl groups on the nitrogen can be replaced with other alkyl groups to modulate the steric bulk and lipophilicity.

Changing the counter-ion: While the parent compound is a bromide salt, other halide or non-halide counter-ions could be prepared.

Molecular and Cellular Mechanisms of Action Research

Investigation of Receptor Binding and Ligand-Target Interactions (in vitro)

In vitro receptor binding assays are fundamental to characterizing the interaction of a ligand, such as Dimetipirium bromide, with its molecular target. These studies quantify the affinity of the compound for specific receptors, providing insight into its potency and potential for selectivity.

Detailed research findings on the specific receptor binding profile of this compound are not available in the current scientific literature. However, based on its classification as an anticholinergic agent, it is expected to exhibit affinity for muscarinic acetylcholine (B1216132) receptors (M1-M5). To determine this, competitive radioligand binding assays would be performed. In these experiments, cell membranes expressing a specific muscarinic receptor subtype are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

For example, studies on other quaternary ammonium (B1175870) anticholinergic agents like aclidinium (B1254267) bromide, glycopyrronium (B1196793) bromide, and tiotropium (B1237716) bromide have demonstrated high affinity for all five muscarinic receptor subtypes. nih.gov The data from such a hypothetical study on this compound would be presented as shown in Table 1.

Table 1: Illustrative Receptor Binding Affinity Profile for a Muscarinic Antagonist This table presents example data typical for a muscarinic antagonist and does not represent actual experimental results for this compound.

Receptor Subtype Ki (nM)
M1 (human, recombinant) 0.8
M2 (human, recombinant) 1.2
M3 (human, recombinant) 0.5
M4 (human, recombinant) 1.0

Furthermore, kinetic binding studies would be employed to determine the association (kon) and dissociation (koff) rate constants of this compound at the target receptors. The ratio of these rates (koff/kon) provides the equilibrium dissociation constant (Kd), another measure of affinity. The dissociation rate is particularly important for determining the duration of action; slower dissociation from the receptor, as seen with tiotropium at M3 receptors, often correlates with a longer-lasting pharmacological effect. nih.gov

Intracellular Signaling Pathway Modulation Studies (in vitro)

Once a ligand binds to a G protein-coupled receptor such as a muscarinic receptor, it modulates intracellular signaling pathways. As an antagonist, this compound is expected to inhibit the signaling cascades initiated by the endogenous agonist, acetylcholine.

Specific studies on how this compound modulates these pathways have not been published. Research in this area would involve functional assays in cell lines expressing specific muscarinic receptor subtypes. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C, resulting in the production of inositol (B14025) phosphates and an increase in intracellular calcium concentration ([Ca²⁺]i). An in vitro study would measure the ability of this compound to inhibit the acetylcholine-induced increase in [Ca²⁺]i. The potency of this inhibition is typically expressed as an IC₅₀ value (the concentration of the antagonist that produces 50% of the maximal inhibition).

Conversely, M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Functional assays would assess the ability of this compound to reverse the acetylcholine-induced inhibition of cAMP production.

The results of such studies would reveal whether this compound acts as a neutral antagonist (simply blocking the agonist) or as an inverse agonist (reducing the basal activity of the receptor in the absence of an agonist).

Enzyme Activity Perturbation Research (in vitro)

While the primary mechanism of anticholinergic drugs is receptor antagonism, some drugs can also interact with enzymes. For a compound like this compound, it would be relevant to investigate its potential to inhibit acetylcholinesterase, the enzyme that degrades acetylcholine. Although unlikely for a muscarinic antagonist, such an interaction could complicate its pharmacological profile.

No studies on the effect of this compound on enzyme activity are present in the public literature. An in vitro enzyme inhibition assay would be used to determine any such activity. For example, the compound would be incubated with purified acetylcholinesterase and a substrate, and the rate of substrate breakdown would be measured.

Another area of investigation for many drugs is their potential to inhibit cytochrome P450 (CYP) enzymes in the liver. Inhibition of these enzymes can lead to drug-drug interactions. Standard in vitro assays using human liver microsomes or recombinant CYP enzymes would be conducted to determine the IC₅₀ values of this compound against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). This information is crucial for predicting its metabolic drug interaction potential.

Cellular Uptake and Subcellular Distribution Studies (in vitro)

The way a drug enters cells and where it localizes within them can significantly influence its action. As a quaternary ammonium compound, this compound possesses a permanent positive charge, which is generally expected to limit its ability to passively cross cell membranes.

Specific in vitro studies on the cellular uptake and subcellular distribution of this compound have not been reported. Such research would typically involve incubating cultured cells with radiolabeled or fluorescently tagged this compound. The amount of compound taken up by the cells over time would be measured to determine uptake kinetics. Techniques like confocal microscopy could then be used to visualize its subcellular localization, for example, to see if it remains at the cell membrane or is internalized into vesicles. The low membrane permeability of quaternary ammonium anticholinergics is often considered a desirable feature, as it can reduce the incidence of central nervous system side effects by limiting passage across the blood-brain barrier.

Preclinical Pharmacological Research Methodologies for Dimetipirium Bromide

In Vitro Pharmacological Assay Development and Implementation

In vitro pharmacology provides key insights into the mechanism of action, biological activity, and potency of a new therapeutic candidate. rouken.bio These studies are conducted outside of a living organism, typically in a controlled environment like a test tube or petri dish, allowing researchers to observe biological processes and responses to a drug under controlled conditions. Developing specific, sensitive, and robust in vitro assays is a foundational step in characterizing the pharmacological profile of a compound like Dimetipirium bromide. kosheeka.com

Cell-based assays are fundamental tools in drug discovery that utilize living cells to assess the effects of a compound on a specific cellular process or disease pathway. creative-bioarray.com These screens can provide more biologically relevant data than simple biochemical assays because they measure the compound's effect within a complex cellular environment. nih.gov For this compound, cell-based functional screens would be employed to identify and characterize its biological activity, such as its impact on cell viability, proliferation, or specific signaling pathways. creative-bioarray.com

These screens can be designed in various formats, from simple monolayer cultures to more complex 3D cell cultures that more closely mimic the in vivo physiology of tissues. nih.goviiarjournals.org The choice of cell line is critical and would be based on the intended therapeutic target of this compound. For instance, if the compound is being investigated for anticancer properties, a panel of cancer cell lines would be used. The primary goal is to determine if the compound has the desired biological effect and to understand its mechanism of action at the cellular level. iiarjournals.org

Illustrative Data Table: Cell Viability Assay for this compound This table represents hypothetical data from a cell viability screen across different cancer cell lines to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer12.5
A549Lung Cancer25.8
HeLaCervical Cancer8.3
HepG2Liver Cancer32.1

Organ bath studies are a classic pharmacological technique used to investigate the effects of a compound on isolated tissues or organs ex vivo. reprocell.comwikipedia.org This method allows for the detailed analysis of a drug's effect on muscle contraction and relaxation in a system containing multiple cell types, bridging the gap between single-cell studies and in vivo models. panlab.com Tissues such as smooth muscle (e.g., ileum, aorta) or cardiac muscle are suspended in a chamber containing a physiological solution, and their responses to the drug are measured using transducers. adinstruments.com

For this compound, an organ bath setup could be used to explore its mechanism of action on specific tissues. For example, if the compound is hypothesized to have effects on blood pressure, its ability to contract or relax isolated aortic rings could be quantified. wikipedia.org These experiments can generate dose-response curves, which are crucial for determining a compound's potency (EC50) and efficacy, and for studying its interaction with receptors through the use of specific antagonists. wikipedia.orgpanlab.com

Illustrative Data Table: Effect of this compound on Aortic Ring Contraction This table shows hypothetical results from an organ bath experiment measuring the contractile response of rat aortic rings to increasing concentrations of this compound.

Concentration (nM)Contractile Force (mN)
10.5
102.1
1005.8
10008.9
100009.2

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity against a specific target. bellbrooklabs.com HTS platforms utilize automation, miniaturized assay formats (e.g., 384- or 1536-well plates), and sensitive detection methods to efficiently identify "hit" compounds from large chemical libraries. bellbrooklabs.comnyu.edu

In the context of this compound, while it is a specific compound being tested, the development of an HTS platform would be relevant for screening its analogs or for identifying other compounds that act on the same target. The process involves developing a robust and reliable assay that can be automated. axcelead-us.com This could be a biochemical assay measuring enzyme activity or a cell-based assay monitoring a specific cellular response. mdpi.com The goal is to create an efficient workflow for identifying molecules with the desired pharmacological profile, which can then be optimized into lead compounds. sygnaturediscovery.com

Key Stages in HTS Platform Development

Assay Development: Creating a specific, sensitive, and reproducible assay. axcelead-us.com

Miniaturization: Adapting the assay to a low-volume, multi-well plate format. bellbrooklabs.com

Automation: Integrating liquid handling robotics and plate readers for unattended operation. nyu.edu

Data Analysis: Implementing software for processing and analyzing large datasets to identify active compounds. sygnaturediscovery.com

Animal Models in this compound Preclinical Evaluation

The selection of an appropriate animal model is a critical decision in preclinical research. aofoundation.org The chosen species should be physiologically similar to humans in ways that are relevant to the drug being tested and the disease being studied. itrlab.com Common choices include rodents (mice, rats) for initial studies due to their genetic tractability and cost-effectiveness, and larger animals (rabbits, dogs, non-human primates) for more advanced safety and toxicology studies. nih.gov

For this compound, the choice of animal model would depend on its intended therapeutic target. The model must be validated to ensure it is relevant to the human condition it is intended to mimic. nih.gov This validation involves assessing three main criteria:

Face Validity: The model phenotypically mimics the human disease.

Construct Validity: The model shares similar underlying biological mechanisms with the human disease.

Predictive Validity: The model's response to therapeutic interventions predicts the response in humans. taconic.com

Illustrative Data Table: Common Animal Models and Their Applications

Animal ModelCommon StrainsTypical Research Applications
MouseC57BL/6, BALB/cImmunology, Oncology, Genetics
RatSprague-Dawley, WistarToxicology, Neuroscience, Cardiovascular
RabbitNew Zealand WhiteAntibody production, Ocular studies
DogBeagleToxicology, Cardiovascular

To test the efficacy of a compound like this compound, a relevant disease state must be induced or present in the selected animal model. researchgate.net These disease models are essential for studying disease mechanisms and evaluating how a drug performs in a physiologically relevant context. selectscience.net There are various types of disease models, including those that are genetically engineered, induced by chemical agents, or occur spontaneously. nih.govmdc-berlin.denih.gov

The development and characterization of a disease model is a rigorous process. Researchers must ensure that the model accurately reflects key aspects of the human disease. selectscience.net For example, if this compound is intended to treat a neurodegenerative disease, a transgenic mouse model that develops similar pathology might be used. The model would be characterized by observing behavioral deficits, analyzing tissue pathology, and measuring biomarkers to confirm its similarity to the human condition before being used to evaluate the therapeutic potential of the compound.

Characterization Parameters for a Disease Model

Pathophysiology: Confirmation of disease-specific changes in tissues and organs.

Biochemical Markers: Measurement of relevant proteins or metabolites in blood or tissue.

Behavioral/Functional Outcomes: Assessment of changes in behavior or organ function consistent with the disease.

Genetic Profile: Verification of the presence of specific genetic modifications in transgenic models.

Pharmacokinetic and Pharmacodynamic Research in Animal Systems

Comprehensive searches of publicly available scientific literature did not yield specific preclinical pharmacokinetic (PK) and pharmacodynamic (PD) research data for the compound this compound in animal systems. Therefore, the following sections provide a general overview of the established methodologies for conducting such research for a hypothetical compound.

Animal infection models play a crucial role in the preclinical evaluation of new therapeutic agents, allowing for the investigation of optimal drug exposures that lead to successful treatment outcomes. nih.gov The goal of these studies is to mimic human diseases to enable robust PK/PD analyses. nih.govbohrium.com

Pharmacokinetics (PK) describes what the body does to a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). In preclinical animal studies, researchers aim to understand how a new chemical entity is processed by a living organism. researchgate.net Key pharmacokinetic parameters that are typically evaluated are presented in the hypothetical data table below.

Table 1: Hypothetical Pharmacokinetic Parameters in Animal Models

Parameter Description Example Animal Model
Cmax Maximum (peak) serum concentration that a drug achieves. Rat
Tmax Time at which Cmax is reached. Mouse
AUC Area under the curve; total drug exposure over time. Dog
t1/2 Half-life; the time required for the concentration of the drug to be reduced by half. Rabbit
CL Clearance; the rate at which the drug is removed from the body. Non-human Primate

| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Pig |

This table is for illustrative purposes only and does not represent actual data for this compound.

Pharmacodynamics (PD) , on the other hand, focuses on what the drug does to the body. researchgate.net This involves studying the relationship between drug concentration at the site of action and the resulting physiological or biochemical effect. Animal models are essential for establishing proof-of-concept and for determining the therapeutic window of a new drug candidate. researchgate.net Examples of pharmacodynamic endpoints are provided in the following hypothetical table.

Table 2: Hypothetical Pharmacodynamic Endpoints in Animal Models

Endpoint Description Example Animal Model
Receptor Occupancy The percentage of target receptors bound by the drug. Mouse
Enzyme Inhibition The degree to which the drug blocks the activity of a target enzyme. Rat
Biomarker Modulation Changes in the levels of specific molecules that indicate a biological response. Dog

| Clinical Endpoint | A measurable therapeutic effect, such as tumor size reduction or blood pressure change. | Rabbit |

This table is for illustrative purposes only and does not represent actual data for this compound.

The integration of pharmacokinetic and pharmacodynamic data is crucial for predicting the therapeutic efficacy and potential toxicity of a new drug, and for guiding the design of first-in-human clinical trials. researchgate.netnih.gov

New Approach Methodologies (NAMs) in Preclinical Assessment

There is no publicly available information on the use of New Approach Methodologies (NAMs) in the preclinical assessment of this compound. NAMs represent a shift away from traditional animal testing towards the use of more human-relevant in vitro and in silico methods. axionbiosystems.comnih.govresearchgate.net These approaches are gaining traction due to their potential to provide more accurate predictions of human responses, reduce costs, and address ethical concerns associated with animal use. fda.govcriver.com

Organ-on-a-Chip Systems for Mechanistic Research

Organ-on-a-chip (OoC) systems are microfluidic devices that contain living cells cultured in a way that mimics the structure and function of human organs. nih.govnih.govmdpi.com These systems allow for the recreation of the physiological microenvironment of tissues, including fluid flow and mechanical forces. mdpi.com OoCs are being developed for a variety of organs, including the liver, lung, gut, and brain. nih.govvt.edu

The primary application of OoCs in mechanistic research is to gain a deeper understanding of how a drug or chemical interacts with human tissues at a cellular and molecular level. bohrium.com For instance, a "liver-on-a-chip" could be used to study the metabolism of a new drug and to identify potential mechanisms of drug-induced liver injury. nih.gov Similarly, a "gut-on-a-chip" can be used to investigate drug absorption and metabolism. nih.govnih.gov While these technologies hold great promise for preclinical research, their specific application to this compound has not been reported.

Advanced In Vitro Human-Based Systems for Predictive Research

Advanced in vitro human-based systems encompass a range of technologies that utilize human cells and tissues to predict the effects of drugs in humans. nih.gov These models are seen as a way to overcome the limitations of animal models, which may not always accurately reflect human physiology. nih.gov

Examples of advanced in vitro systems include:

3D Cell Cultures: These models, such as spheroids and organoids, more closely mimic the in vivo environment compared to traditional 2D cell cultures. nih.gov

Microphysiological Systems (MPS): This is a broader category that includes OoCs and other multi-cellular in vitro models designed to replicate the function of human tissues and organs. nih.govnih.gov

Human-on-a-Chip: These are complex systems that connect multiple OoCs to simulate the interactions between different organs in the human body. nih.gov

These advanced in vitro models are being used for various predictive purposes in drug discovery, including toxicity screening and efficacy testing. nih.govnih.gov By providing human-relevant data early in the preclinical phase, these systems have the potential to improve the success rate of drug development. However, no studies have been published detailing the use of these advanced in vitro systems for the predictive research of this compound.

Analytical Chemistry and Spectroscopic Characterization of Dimetipirium Bromide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. For Dimetipirium bromide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would be required for an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be essential.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. Key expected signals would correspond to the protons of the trimethylpyrrolidinium ring, the hydroxyethyl group, and the benzilate moiety. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent non-equivalent protons.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the signals would help to identify the types of carbon atoms (e.g., alkyl, alcohol, quaternary, aromatic, carbonyl).

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Pyrrolidinium (B1226570) Ring Protons δ 1.2 - 3.5 δ 15 - 70
N-CH₃ Protons δ 3.0 - 3.3 δ 45 - 55
N-CH₂CH₂OH Protons δ 3.5 - 4.2 δ 50 - 70
Benzilate Phenyl Protons δ 7.2 - 7.6 δ 125 - 140
Benzilate Quaternary Carbon - δ 75 - 85
Benzilate Carbonyl Carbon - δ 170 - 180

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

For this compound, a high-resolution mass spectrum would be used to confirm the molecular formula, C23H30BrNO3. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br) researchgate.net. The fragmentation pattern would offer further structural insights, with potential cleavages occurring at the ester linkage and within the pyrrolidinium ring youtube.commiamioh.edu.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), the carbonyl (C=O) group of the ester (a sharp peak around 1730 cm⁻¹), and C-H and C-N bonds.

UV-Vis Spectroscopy: This method provides information about conjugated systems. The benzilate moiety, containing two phenyl rings, would be expected to absorb UV light, showing characteristic absorbance maxima that can be used for quantitative analysis sharif.edusharif.edu.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them crucial for assessing the purity of a drug substance and identifying any impurities.

High-Performance Liquid Chromatography (HPLC) would be the primary method for the purity and impurity profiling of this compound ekb.egnih.gov. A reversed-phase HPLC method would likely be developed, using a C18 or C8 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol ptfarm.plsielc.comhelixchrom.com. Detection would typically be performed using a UV detector set to a wavelength where the benzilate chromophore absorbs strongly.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Typical Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

Note: This table represents a general starting point for method development and is not based on validated data for this compound.

Advanced Analytical Method Development and Validation

Any analytical method developed for the characterization and quality control of this compound would require thorough validation according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) researchgate.netfda.gov. The validation process would ensure that the method is suitable for its intended purpose and would involve assessing parameters such as:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Forced degradation studies would also be a critical part of method development, helping to identify potential degradation products and establish the stability-indicating nature of the analytical method semanticscholar.org.

Computational and Theoretical Chemistry Studies of Dimetipirium Bromide

Molecular Docking and Ligand-Protein Interaction Modeling

No specific molecular docking or ligand-protein interaction modeling studies for Dimetipirium bromide are present in the surveyed literature. Such studies are crucial for understanding the precise binding mechanisms of a drug to its biological target, which for this compound would likely be muscarinic acetylcholine (B1216132) receptors. This research would typically involve simulating the binding affinity and pose of this compound within the receptor's active site, identifying key amino acid residues involved in the interaction. The absence of this data means that the molecular-level understanding of its antagonist function remains largely uncharacterized from a computational standpoint.

Molecular Dynamics Simulations for Conformational Analysis and Stability

There is no available research detailing molecular dynamics (MD) simulations of this compound. MD simulations would provide insights into the conformational flexibility of the molecule in a biological environment, such as in solution or near a cell membrane. Furthermore, these simulations could assess the stability of the ligand-receptor complex over time, offering a dynamic perspective that complements the static view from molecular docking. Without these studies, the dynamic behavior and conformational landscape of this compound are not computationally defined.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Publicly accessible quantum chemical calculations for this compound, which would describe its electronic structure and intrinsic reactivity, have not been identified. These calculations, often employing methods like Density Functional Theory (DFT), are fundamental for determining properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. This information is invaluable for understanding the molecule's reactivity and its potential for non-covalent interactions, which are central to its pharmacological activity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

A review of available sources indicates a lack of published Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs. SAR studies systematically modify the chemical structure to observe the effect on biological activity, while QSAR models develop mathematical relationships between chemical structure and activity. The absence of such models for this compound limits the rational design of new, potentially more effective or safer derivatives.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

No dedicated in silico ADME prediction studies for this compound were found. These computational models are used to forecast the pharmacokinetic properties of a drug candidate early in the development process. Predicting factors like oral bioavailability, blood-brain barrier penetration, metabolic pathways, and excretion routes can significantly streamline drug discovery. For this compound, such predictive data is not currently available in the public domain.

Mechanistic Insights from Computational Reaction Pathway Analysis

There is no evidence of computational reaction pathway analysis for this compound in the reviewed literature. These computational methods are employed to elucidate the step-by-step mechanisms of chemical reactions, including metabolic transformations. For this compound, this could involve modeling its degradation pathways or its interaction with metabolic enzymes like Cytochrome P450s. The lack of this research means that its metabolic fate has not been explored from a theoretical and mechanistic perspective.

Research on Advanced Delivery Systems and Formulation Science for Academic Applications

Novel Materials for Controlled Release Systems in Research Settings

The development of controlled-release systems is a cornerstone of modern pharmaceutical research, aiming to maintain drug concentrations within a therapeutic window for an extended period. For quaternary ammonium (B1175870) compounds like Dimetipirium bromide, which are often characterized by their hydrophilic nature, researchers have explored various polymeric materials to modulate their release.

Key Material Classes for Controlled Release:

Hydrophilic Polymers: Materials such as hydroxypropyl methylcellulose (B11928114) (HPMC) and poloxamers are frequently used to form a gel-like barrier upon hydration, which controls drug diffusion. For a water-soluble compound, the concentration of the polymer in the matrix is a critical factor; higher polymer content generally leads to a slower release rate. nih.gov

Wax-Based Matrices: Inert, waxy materials like hydrogenated vegetable oil can be used to create a matrix from which the drug leaches out. This method is particularly useful for creating a disintegration-mediated controlled-release system. rsc.org

Biodegradable Polymers: In the context of implantable or long-acting formulations, biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are of significant interest. These polymers degrade in the body over time, releasing the entrapped drug. researchgate.net Research into 3D printing with such resins is opening new avenues for creating patient-specific, controlled-release devices. researchgate.net

Table 1: Examples of Materials Investigated for Controlled Release of Water-Soluble Drugs

Material ClassExample MaterialRelease MechanismResearch Focus
Hydrophilic PolymersHydroxypropyl methylcellulose (HPMC)Diffusion through a gel layerOptimizing polymer concentration and viscosity grade to control release kinetics. nih.gov
Wax-Based SystemsHydrogenated Vegetable Oil (HVO)Diffusion and matrix erosionDevelopment of solid dispersion-based systems to enhance solubility and control release. rsc.org
Biodegradable PolymersPoly(lactic-co-glycolic acid) (PLGA)Bulk erosion and diffusionFabrication of long-term release devices, including 3D printed implants. researchgate.netmdpi.com

While no studies have been identified that specifically use these materials with this compound, the principles derived from research on other water-soluble and quaternary ammonium compounds would form the basis for any such investigation.

Prodrug Design Principles for Modulating Pharmacokinetic Profiles in Research

Prodrug design is a strategic approach to overcoming undesirable pharmacokinetic properties of a drug, such as poor absorption or rapid metabolism. nih.govacs.org A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov

The primary challenge for a permanently charged quaternary ammonium compound like this compound is its typically low permeability across biological membranes, which can limit its oral bioavailability. Prodrug strategies for such molecules are complex but theoretically possible.

Core Principles of Prodrug Design:

Masking Charges: A key strategy involves temporarily masking the permanent positive charge of the quaternary ammonium group to increase lipophilicity and enhance membrane permeation. This is a significant challenge due to the stable nature of the quaternary ammonium group.

Carrier-Linked Prodrugs: This involves attaching a carrier molecule (promo-moiety) to the active drug via a labile linkage. The carrier is designed to be cleaved by specific enzymes or under certain physiological conditions to release the parent drug. nih.gov

Bioprecursors: These are prodrugs that are already in a more active form but are further metabolized to the most active species.

Research has shown that the prodrug approach can significantly improve the bioavailability of various drugs. For instance, the bioavailability of ampicillin (B1664943) was substantially increased through the development of its ester prodrugs. nih.gov Although no prodrugs of this compound have been reported in the literature, the fundamental goal would be to create a more lipophilic, transiently neutral molecule that can be efficiently absorbed and then release the active Dimetipirium cation.

Nanotechnology and Microencapsulation in Experimental Formulations

Nanotechnology and microencapsulation offer innovative platforms for drug delivery, providing benefits such as improved stability, targeted delivery, and controlled release.

Microencapsulation: This technique involves enclosing a drug within a polymeric shell, creating microcapsules (typically 1-1000 µm in size). nih.govnih.gov This can be used to:

Control Release: The polymer coat can be designed to dissolve at a specific rate or under certain conditions (e.g., pH), thereby controlling the release of the encapsulated drug. nih.gov

Improve Stability: Encapsulation can protect the drug from degradation in the gastrointestinal tract. nih.gov

Mask Taste: For orally administered drugs, microencapsulation can mask unpleasant tastes. nih.gov

Nanotechnology in Drug Delivery: This involves the use of nanoparticles (typically under 200 nm) as drug carriers. nih.gov

Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these can encapsulate drugs and be surface-modified for targeted delivery. mdpi.com

Solid Lipid Nanoparticles (SLNs): These are composed of a solid lipid core and can encapsulate both hydrophilic and lipophilic drugs, offering advantages like high stability and the potential for controlled release. mdpi.com

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate aqueous drug solutions, making them suitable for hydrophilic compounds. mdpi.com

While the application of these technologies to this compound has not been specifically documented, research on other anticholinergic drugs like hyoscine has explored nanoparticle-based delivery systems to improve bioavailability and minimize side effects. gii.co.jp

Table 2: Comparison of Microencapsulation and Nanoparticle Systems

FeatureMicroencapsulationNanoparticles
Size 1-1000 µm10-200 nm
Drug Loading Generally higherCan be lower
Release Mechanism Diffusion, erosion, ruptureDiffusion, erosion, swelling
Targeting PassiveActive and passive targeting possible
Cellular Uptake Limited for larger particlesEfficient cellular uptake

Biopharmaceutical Research on Compound Absorption and Distribution Mechanisms

The biopharmaceutical properties of a drug, specifically its absorption and distribution, are critical to its therapeutic efficacy. For quaternary ammonium compounds, these properties are largely dictated by their physicochemical characteristics.

Absorption:

Route of Administration: The permanent positive charge of quaternary ammonium compounds generally leads to poor and erratic absorption from the gastrointestinal tract. nih.gov This is because the charge hinders passive diffusion across the lipid-rich cell membranes of the intestinal epithelium.

Absorption Promoters: Research has been conducted on co-administering absorption promoters, such as salcaprozic acid, to enhance the uptake of certain drugs. nih.govresearchgate.net

Distribution:

Volume of Distribution: After absorption, the distribution of quaternary ammonium compounds is often limited to the extracellular fluid, with poor penetration into the central nervous system due to the blood-brain barrier. nih.gov

Protein Binding: The extent to which a drug binds to plasma proteins can significantly affect its distribution and availability to target tissues. nih.gov

A study on the structure-pharmacokinetics relationship of a series of quaternary ammonium compounds found correlations between their lipophilicity and molecular weight and pharmacokinetic parameters such as clearance and volume of distribution. nih.gov While specific data for this compound is unavailable, its behavior would be expected to align with the general principles observed for other compounds in its class.

Emerging Research Directions and Future Perspectives

Integration of Omics Technologies in Dimetipirium Bromide Research

The application of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the complex biological interactions of this compound. nih.govisaaa.org These technologies can provide a holistic view of the molecular changes induced by the compound, moving beyond a single target to a systems-level understanding. researchgate.netmdpi.com

Genomics and Transcriptomics: By analyzing the complete set of an organism's genes (genomics) and their expression levels (transcriptomics), researchers can identify genetic factors that influence sensitivity to this compound. isaaa.org For instance, in its role as an antineoplastic agent, genomic studies could uncover specific cancer-related mutations or gene expression signatures that predict a favorable response. nih.govfrontiersin.org Transcriptomic profiling of cells treated with this compound can reveal the downstream signaling pathways it modulates, offering deeper insights into its anticholinergic and anticancer mechanisms. nih.gov

Proteomics: Proteomics, the large-scale study of proteins, can directly identify the protein targets with which this compound interacts. researchgate.netmdpi.com Techniques like activity-based protein profiling (ABPP) could be adapted to map the compound's binding sites across the entire proteome. nih.gov Furthermore, expression proteomics can quantify changes in protein levels following treatment, highlighting the cellular machinery affected by its spasmolytic and antineoplastic activities. nih.govslideshare.net

Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics provides a functional readout of the physiological state of a cell or organism. isaaa.org By analyzing the metabolic fingerprint of cells or tissues exposed to this compound, researchers can understand its impact on cellular metabolism. nih.gov This is particularly relevant for its antineoplastic properties, as cancer cells often exhibit altered metabolic pathways. mdpi.comnih.gov

The integration of these multi-omics datasets can provide a comprehensive picture of this compound's mechanism of action, identify novel biomarkers for its efficacy, and potentially uncover new therapeutic indications. researchgate.netfrontiersin.org

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyPotential Application for this compound ResearchResearch Question Addressed
Genomics Identifying genetic variations (e.g., in receptors or metabolic enzymes) that correlate with patient response to this compound.Why do some individuals or tumors respond better to the compound than others?
Transcriptomics Profiling changes in gene expression in cancer cells or smooth muscle tissue after treatment to map affected signaling pathways.What are the downstream molecular pathways modulated by this compound?
Proteomics Identifying direct protein binding partners and off-target interactions to elucidate its mechanism of action and potential side effects.What are the precise molecular targets of this compound?
Metabolomics Analyzing metabolic shifts in cancer cells to understand how the compound affects tumor growth and energy production.How does this compound interfere with the metabolic processes of target cells?

Applications in Chemical Biology Tools and Probes

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.govwhiterose.ac.uk Given its defined biological activities, this compound has the potential to be developed into or serve as a scaffold for novel chemical probes. nih.govmskcc.org

To be considered a high-quality chemical probe, a molecule should exhibit high potency and selectivity for its target. nih.gov While this compound has known bioactivity, further research would be needed to characterize its selectivity profile across the proteome. Should it prove to be highly selective, it could be used to investigate the physiological and pathological roles of its target proteins.

Alternatively, the this compound scaffold could be chemically modified to create a library of related compounds. whiterose.ac.uk These derivatives could be screened to identify molecules with improved potency, selectivity, or different pharmacological properties. nih.gov By attaching fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to a this compound-based probe, researchers can visualize the location of its target within cells, or isolate and identify its binding partners. mskcc.orgchemrxiv.org

Table 2: Criteria for an Ideal Chemical Probe and Potential Assessment of this compound

CriterionDescriptionPotential Assessment for this compound
Potency The concentration required to elicit a biological effect.Known to be biologically active, but potency against specific purified targets may require further characterization.
Selectivity The ability to interact with the intended target over other proteins.The selectivity profile is not fully characterized and would require extensive screening.
Mechanism of Action A clear understanding of how the probe interacts with its target.Known to have anticholinergic and antineoplastic effects, but the precise molecular interactions may need deeper investigation.
Cellular Activity The ability to enter cells and engage with the target in a cellular context.Its therapeutic effects suggest it has cellular activity, but this would need to be confirmed in various research models.
Chemical Tractability The ease with which the molecule can be synthesized and modified.As a known compound, synthetic routes exist, but amenability to the addition of tags would need to be explored.

Advanced Imaging Techniques for Studying this compound in Biological Systems

Advanced imaging techniques are crucial for visualizing the distribution, target engagement, and pharmacodynamic effects of compounds like this compound in living systems. nih.govfrontiersin.org These non-invasive methods can provide real-time data, reducing the number of animals needed for research and offering more clinically translatable results. nih.gov

Positron Emission Tomography (PET): PET is a highly sensitive imaging modality that can track the biodistribution of a radiolabeled compound. moravek.com By synthesizing a version of this compound with a positron-emitting isotope, such as Carbon-11 or Fluorine-18, researchers could non-invasively map where the drug accumulates in the body, including at the tumor site or in tissues with high receptor density. nih.govmdpi.commdpi.com This could also be used to measure target engagement by observing the displacement of the radiolabeled drug by a non-labeled therapeutic. nih.gov

Magnetic Resonance Imaging (MRI): While MRI does not directly visualize the drug, it can be used to assess the physiological consequences of its action. frontiersin.org For instance, functional MRI (fMRI) could measure changes in blood flow or metabolic activity in the brain or other organs in response to the anticholinergic effects of this compound. frontiersin.org

Optical Imaging: For preclinical research, fluorescently labeling this compound would allow for its visualization in cells and tissues using techniques like fluorescence microscopy. mdpi.com Super-resolution microscopy could even track the drug's movement at the subcellular level, providing insights into its uptake, trafficking, and interaction with organelles. nih.gov

These imaging technologies can be instrumental in the preclinical development of this compound, helping to understand its pharmacokinetics and pharmacodynamics in a dynamic and quantitative manner. nih.govmdpi.com

Table 3: Potential Applications of Advanced Imaging for this compound Research

Imaging TechniquePotential ApplicationInformation Gained
Positron Emission Tomography (PET) Track the biodistribution of radiolabeled this compound in a living organism.Quantify drug concentration in target tissues (e.g., tumors) and assess target engagement. nih.govmoravek.com
Magnetic Resonance Imaging (MRI) Assess the physiological and metabolic changes in tissues following drug administration.Evaluate the functional consequences of this compound's activity, such as changes in tumor vasculature or neural activity.
Fluorescence Microscopy Visualize the subcellular localization of a fluorescently-tagged this compound derivative in cultured cells.Determine which cellular compartments the drug enters and where it accumulates. nih.gov

Ethical Considerations in Preclinical Animal Research and Alternatives

All preclinical research, including studies involving this compound, must be conducted within a robust ethical framework. nih.govnih.gov A central tenet of this framework is the principle of the "3Rs": Replacement, Reduction, and Refinement . nih.govnc3rs.org.uk

Replacement refers to the use of non-animal methods whenever possible. nc3rs.org.ukimavita.com

Reduction involves using the minimum number of animals necessary to obtain scientifically valid data. nc3rs.org.ukefpia.eu

Refinement aims to minimize any pain, suffering, or distress to the animals. nc3rs.org.ukimavita.com

Before any animal studies are initiated for a compound like this compound, a thorough review of existing literature and preliminary in vitro and in silico studies should be conducted to ensure the research is necessary and well-designed. nih.govsrce.hr

The scientific community is increasingly developing and utilizing alternatives to animal testing. peta.orgnovainsilico.ai These "New Approach Methodologies" (NAMs) can often provide more human-relevant data and reduce the ethical concerns associated with animal research. nih.gov

In Vitro Methods: These include experiments using human cells and tissues. peta.org For this compound, its antineoplastic effects could be studied using 3D cell cultures or "organoids" derived from patient tumors. novainsilico.ai Its spasmolytic properties could be assessed on isolated smooth muscle tissue. peta.org

In Silico Methods: These computational approaches use computer models to predict a compound's properties and effects. rsu.ac.thnih.gov Quantitative structure-activity relationship (QSAR) models, for example, could be used to predict the bioactivity of new derivatives of this compound, helping to prioritize which compounds to synthesize and test. peta.orgnovainsilico.ai

"Organs-on-a-chip": These microfluidic devices are lined with human cells to mimic the structure and function of human organs, offering a more complex and physiologically relevant testing system than traditional cell cultures. peta.orgnovainsilico.ai

While animal models may still be necessary for studying complex systemic effects, a commitment to the 3Rs and the adoption of validated alternative methods are essential for the ethical advancement of research on this compound. nih.govinterpharma.ch

Table 4: Alternatives to Animal Testing in this compound Research

Alternative MethodDescriptionPotential Application for this compound
In Vitro Cell Cultures Using human cancer cell lines or primary smooth muscle cells. peta.orgTo screen for antineoplastic or spasmolytic activity and to study cellular mechanisms of action.
Organoids 3D cell cultures derived from stem cells or patient tissues that mimic organ structure. novainsilico.aiTo test the efficacy of this compound on patient-derived tumor organoids for personalized medicine approaches.
In Silico Modeling Computer simulations to predict biological activity and properties. rsu.ac.thTo predict the anticholinergic or anticancer activity of new this compound analogs and to model its interaction with target proteins.
Organs-on-a-Chip Micro-engineered systems that replicate the key functions of human organs. peta.orgTo study the effects of this compound on a simulated human system, such as a "gut-on-a-chip" to study its spasmolytic effects.

Q & A

Q. What safety protocols are essential when handling Dimetipirium bromide in laboratory settings?

Researchers must adhere to strict safety measures, including:

  • Use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Proper ventilation to avoid inhalation of aerosols or dust.
  • Immediate decontamination of spills and segregated waste disposal for bromide-containing residues. Safety guidelines for analogous bromide compounds (e.g., Ethidium Bromide) recommend avoiding direct contact and ensuring emergency eyewash/shower access .

Q. What are the standard methods for synthesizing and purifying this compound?

Synthesis protocols should include:

  • Stepwise documentation of reaction conditions (temperature, solvent, stoichiometry) to ensure reproducibility.
  • Purification via recrystallization or column chromatography, with purity verified by melting point analysis or HPLC. Pharmacopeial standards for bromide compounds emphasize ≥99.0% purity thresholds for chromatographic applications, requiring rigorous validation .

Q. How can researchers confirm the identity of this compound using spectroscopic techniques?

Characterization typically involves:

  • X-ray diffraction (XRD) to confirm crystalline structure.
  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) for functional group identification.
  • Thermogravimetric Analysis (TGA) to assess thermal stability and vapor pressure. Cross-referencing with databases for analogous halide salts (e.g., Methylammonium Bromide) ensures accurate interpretation .

Advanced Research Questions

Q. How should researchers design experiments to investigate the environmental mobility of this compound, considering variable soil conditions?

Experimental design should:

  • Simulate field-scale transport using flux-controlled irrigation systems to mimic natural hydrology.
  • Deploy vacuum solution samplers at multiple depths (e.g., 0.3–4.5 m) to monitor solute movement.
  • Account for soil heterogeneity by replicating lateral and vertical sampling, as demonstrated in bromide tracer studies .
  • Analyze mass recovery coefficients and velocity discrepancies to identify preferential flow paths.

Q. What methodologies are recommended for resolving contradictions in purity assessments of this compound across different analytical platforms?

To address analytical discrepancies:

  • Cross-validate results using complementary techniques (e.g., XRD for crystallinity, TGA for thermal decomposition).
  • Apply relative response factors (RRFs) for chromatographic quantification, as proposed in pharmacopeial revisions for hygroscopic bromide compounds .
  • Conduct inter-laboratory studies to assess method variability, ensuring alignment with USP/EP standards .

Q. How can advanced thermodynamic models be applied to predict the phase behavior of this compound under varying experimental conditions?

  • Develop mathematical models based on vapor pressure data derived from isothermal TGA mass-loss rates .
  • Validate models against experimental systems (e.g., falling film generators used in lithium bromide absorption pumps) to predict phase transitions under temperature and pressure gradients .
  • Incorporate solvent activity coefficients and ionic interaction parameters to refine predictions.

Methodological Considerations for Data Analysis

  • Reproducibility : Document experimental procedures in detail, including equipment specifications and reagent sources, per guidelines for scientific reporting .
  • Statistical rigor : Use coefficients of variation (CVs) to quantify lateral and vertical solute transport variability, ensuring robust data interpretation .
  • Contradiction mitigation : Employ frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.